
6-Hydroxydibenzo(b,e)thiepin-11(6H)-one acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxydibenzo(b,e)thiepin-11(6H)-one acetate is a chemical compound that belongs to the class of dibenzo thiepin derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxydibenzo(b,e)thiepin-11(6H)-one acetate typically involves the following steps:
Formation of the Dibenzo Thiepin Core: This can be achieved through a series of cyclization reactions starting from appropriate biphenyl precursors.
Hydroxylation: Introduction of the hydroxyl group at the 6th position can be done using reagents like hydroxyl radicals or specific oxidizing agents.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: Various substitution reactions can occur, especially at the hydroxyl and acetate groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Alcohols or reduced thiepin derivatives.
Substitution Products: Various substituted thiepin derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-Hydroxydibenzo(b,e)thiepin-11(6H)-one acetate would depend on its specific interactions with biological targets. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo(b,e)thiepin Derivatives: Compounds with similar core structures but different functional groups.
Hydroxylated Derivatives: Compounds with hydroxyl groups at different positions.
Acetate Derivatives: Compounds with acetate groups attached to different parts of the molecule.
Uniqueness
6-Hydroxydibenzo(b,e)thiepin-11(6H)-one acetate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds might not be as effective.
Propiedades
Número CAS |
31689-73-3 |
|---|---|
Fórmula molecular |
C16H12O3S |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
(11-oxo-6H-benzo[c][1]benzothiepin-6-yl) acetate |
InChI |
InChI=1S/C16H12O3S/c1-10(17)19-16-12-7-3-2-6-11(12)15(18)13-8-4-5-9-14(13)20-16/h2-9,16H,1H3 |
Clave InChI |
OCBVOCHRPOKVBT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C2=CC=CC=C2C(=O)C3=CC=CC=C3S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride](/img/structure/B13743818.png)
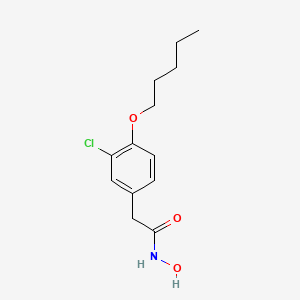
![[4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13743845.png)
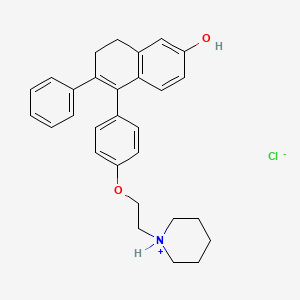
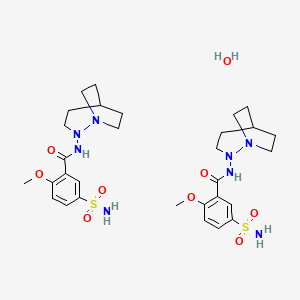
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13743859.png)
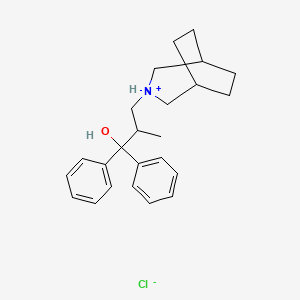

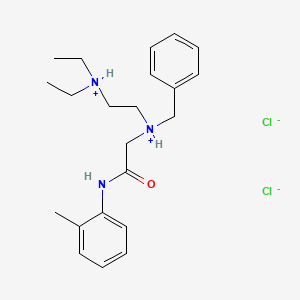



![Silane, trichloro[(ethylphenyl)ethyl]-](/img/structure/B13743901.png)

